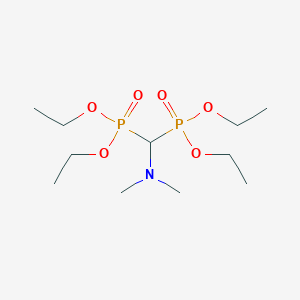

Tetraethyl dimethylaminomethylenediphosphonate

Description

Its synthesis involves the reaction of dimethylformamide (DMF) with oxalyl chloride followed by triethyl phosphite, yielding a yellow oil with a 75.5% yield . Key spectral data include:

- ¹H NMR (CDCl₃): δ 0.92 (m, 12H, 4×CH₃), 2.19 (s, 6H, 2×CH₃), 2.90 (t, 1H, 4×CH), 3.68–3.80 (m, 8H, CH₂) .

- HRMS: [M+Na]⁺ observed at 354.1218 (calculated: 354.1211) .

This compound serves as a precursor in synthesizing enamine phosphonates, such as (2-benzo[b]thiophen-2-yl-1-dimethylaminovinyl)phosphonic acid diethyl ester, which are intermediates for pharmaceuticals and bioactive molecules . Its reactivity is attributed to the electron-donating dimethylamino group, which enhances nucleophilic activity at the methylene carbon.

Properties

IUPAC Name |

1,1-bis(diethoxyphosphoryl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO6P2/c1-7-15-19(13,16-8-2)11(12(5)6)20(14,17-9-3)18-10-4/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDDGOVNJMIFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(N(C)C)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172224 | |

| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18855-52-2 | |

| Record name | Tetraethyl [(dimethylamino)methylene]diphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl [(dimethylamino)methylene]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl dimethylaminomethylenediphosphonate typically involves the reaction of dimethylamine with tetraethyl methylenediphosphonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl dimethylaminomethylenediphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Organic Synthesis

TEDAMP serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

- Reaction Mechanism : The compound reacts with aldehydes to produce α-phosphonato enamines, which can be converted into various carboxylic acids. This reaction pathway is essential for synthesizing compounds like benzothiophene-2-acetic acid .

| Reaction Type | Reactants | Products |

|---|---|---|

| Horner-Wadsworth-Emmons | TEDAMP + Aldehyde | α-Phosphonato Enamine |

| Subsequent Hydrolysis | α-Phosphonato Enamine | Carboxylic Acids |

Medicinal Chemistry

In medicinal chemistry, TEDAMP has been explored for its potential therapeutic applications.

- Antimicrobial Properties : Research indicates that phosphonate compounds exhibit antimicrobial activity. TEDAMP and its derivatives have been studied for their efficacy against various pathogens, contributing to the development of new antimicrobial agents .

Coordination Chemistry

TEDAMP acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

- Metal Complex Formation : The phosphonate groups in TEDAMP can coordinate with metal centers, enhancing the stability and solubility of metal complexes. This property is utilized in catalysis and materials science applications.

Material Science

The compound's unique properties make it suitable for use in developing advanced materials.

- Antimicrobial Coatings : TEDAMP has been incorporated into coatings designed to impart antimicrobial properties to surfaces. These coatings are particularly useful in medical devices and environments where infection control is critical .

Case Study 1: Synthesis of Benzothiophene Derivatives

A study conducted by Charles R. Degenhardt demonstrated the use of TEDAMP in synthesizing benzothiophene derivatives, highlighting the compound's utility in creating complex organic molecules with potential pharmaceutical applications .

Case Study 2: Antimicrobial Surface Coatings

Research on phosphonate functional coatings has shown that TEDAMP-based formulations can significantly reduce microbial colonization on surfaces, offering a promising approach for infection control in healthcare settings .

Mechanism of Action

The mechanism of action of tetraethyl dimethylaminomethylenediphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction affects various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between tetraethyl dimethylaminomethylenediphosphonate and analogous bisphosphonates:

Key Observations:

Structural Modifications: The dimethylamino group in this compound distinguishes it from non-amino analogs (e.g., tetraethyl methylenediphosphonate), enabling unique reactivity in Pudovik and Reformatsky-type reactions . Fluorine substitution in tetraisopropyl fluoromethylenediphosphonate introduces electronegativity and stability, often critical in drug design .

Reactivity and Solubility: Amino-containing derivatives exhibit higher nucleophilicity, facilitating C–C bond formation in enamine synthesis . Methyl esters (e.g., tetramethyl methylenediphosphonate) show superior water miscibility compared to ethyl analogs, making them suitable for aqueous-phase applications .

Tetraethyl methylenediphosphonate: Used in bisphosphonate-based anti-inflammatory agents due to its stability and ease of functionalization .

Research Findings and Data

Reactivity in Pudovik Reactions:

This compound reacts with aldehydes (e.g., benzo[b]thiophene-2-carbaldehyde) to form enamine phosphonates. This contrasts with non-amino analogs, which require harsher conditions or catalysts .

Thermal Stability:

- Amino-substituted bisphosphonates decompose at ~150°C, whereas fluorinated derivatives (e.g., tetraisopropyl fluoromethylenediphosphonate) remain stable up to 200°C .

Biological Activity

Tetraethyl dimethylaminomethylenediphosphonate (TDDMP) is an organophosphorus compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of TDDMP, supported by research findings, case studies, and data tables.

TDDMP has the molecular formula C₁₁H₂₇NO₆P₂ and a molecular weight of 331.2827 g/mol. Its structure features a dimethylamino group attached to a methylenediphosphonate backbone, which is critical for its biological interactions.

The biological activity of TDDMP primarily involves its role as an enzyme inhibitor and a potential therapeutic agent. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. This interaction can affect various biochemical processes, including:

- Enzyme Inhibition : TDDMP can bind to the active sites of enzymes, altering their conformation and function.

- Cell Cycle Modulation : Preliminary studies suggest that TDDMP may induce cell cycle arrest in cancer cells, similar to other phosphonate compounds .

Antitumor Activity

Recent studies have highlighted the antitumor potential of TDDMP. For instance, it has been shown to inhibit the growth of various cancer cell lines. The following table summarizes the cytotoxic effects of TDDMP compared to standard chemotherapeutic agents:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.07 | 8.99 |

| HepG2 | 98.61 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results indicate that TDDMP exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to or better than established drugs like Sunitinib .

Enzyme Inhibition Studies

TDDMP has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. In particular, it has shown promise in inhibiting farnesyltransferase, an enzyme implicated in cancer progression:

- Farnesyltransferase Inhibition : TDDMP was found to inhibit farnesyltransferase activity in vitro, leading to apoptosis in HepG2 cells through cell cycle arrest at the S phase .

Case Studies

- Cytotoxicity Against HepG2 Cells : In a study examining the effects of TDDMP on HepG2 liver cancer cells, treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest at the S phase. Flow cytometry analysis showed increased percentages of cells in S phase after treatment with TDDMP compared to control groups .

- Antimicrobial Applications : TDDMP has also been explored for its antimicrobial properties. Research indicates that it can be incorporated into coatings for metal surfaces to provide antimicrobial activity, suggesting potential applications in medical devices and public health .

Safety and Toxicology

While TDDMP shows promising biological activity, it is essential to consider its safety profile. Studies on related organophosphorus compounds indicate potential toxicity at high doses; therefore, further research is needed to establish safe dosage levels and long-term effects.

Q & A

Q. What role does this compound play in modulating enzyme inhibition kinetics?

- Methodological Answer : As a transition-state analog, it inhibits phosphatases by mimicking phosphorylated intermediates. Use stopped-flow kinetics to measure inhibition constants (Kᵢ), and Molecular Docking (AutoDock Vina) to predict binding poses in enzyme active sites. Site-Directed Mutagenesis (e.g., Ala-scanning) identifies critical residues for phosphonate-enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.